molecular formula C14H13N3 B1269451 1-benzyl-1H-benzimidazol-5-amine CAS No. 26530-89-2

1-benzyl-1H-benzimidazol-5-amine

Cat. No. B1269451
CAS RN: 26530-89-2
M. Wt: 223.27 g/mol
InChI Key: FCQCJIKCEPOTMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-benzyl-1H-benzimidazol-5-amine, can be achieved through several methods, involving the condensation of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles. Advanced methods also include CuI-catalyzed amination of aryl halides with guanidines or amidines and palladium-catalyzed aryl-amination chemistry, which offer improved yields and efficiencies (Deng, McAllister, & Mani, 2009); (Brain & Steer, 2003).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives, including studies on their complex formation with metals, reveals diverse conformational behaviors and structural features. For example, benzimidazole compounds can form one-dimensional polymeric complexes with metals such as HgCl2, demonstrating the flexibility and adaptability of their molecular structure (Li et al., 2012).

Chemical Reactions and Properties

Benzimidazole derivatives participate in a wide range of chemical reactions, including amination, sulfonation, and coupling reactions, which are crucial for the synthesis of various biologically active compounds. These reactions underscore the chemical versatility and reactivity of the benzimidazole core (Kaipnazarov et al., 2013).

Scientific Research Applications

Anticancer Compounds

1-benzyl-1H-benzimidazol-5-amine, as part of the benzimidazole family, has been studied for its potential in cancer treatment. For instance, benzimidazole derivatives, including structures similar to 1-benzyl-1H-benzimidazol-5-amine, have been synthesized and evaluated for their anticancer properties. These compounds showed significant activity against breast cancer (MCF-7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2), comparable to cisplatin (Ghani & Mansour, 2011).

Antibacterial and Cytotoxic Activities

Benzimidazole derivatives have demonstrated notable antibacterial and cytotoxic activities. A study synthesizing novel azetidine-2-one derivatives of 1H-benzimidazole found that these compounds exhibited good antibacterial activity and cytotoxic properties in vitro (Noolvi et al., 2014).

Antioxidant Properties

Research has also explored the antioxidant properties of benzimidazole derivatives. For example, certain derivatives were found to inhibit lipid peroxidation in rat liver, indicating potential antioxidant applications (Kuş et al., 2004).

Antiinflammatory Studies

Benzimidazole compounds, including those structurally related to 1-benzyl-1H-benzimidazol-5-amine, have been synthesized and assessed for their antiinflammatory properties. These studies involved synthesis and molecular docking, indicating their relevance in antiinflammatory research (Bucha et al., 2018).

Corrosion Inhibitors

Benzimidazole derivatives have been investigated as corrosion inhibitors, particularly for mild steel in acidic media. These studies show that benzimidazole-based compounds can effectively protect metals from corrosion, which has industrial applications (Tang et al., 2013).

pH Sensors

Benzimidazole derivatives have been used in the development of pH sensors. For instance, specific derivatives demonstrated high chemosensor activity with respect to hydrogen cations, making them useful in various analytical applications (Tolpygin et al., 2012).

Organic Light-Emitting Diodes (OLEDs)

In the field of material science, benzimidazole derivatives have been employed in the development of organic light-emitting diodes (OLEDs). These compounds, due to their bipolar nature, have been used in fabricating highly efficient single-layer OLEDs (Ge et al., 2008).

properties

IUPAC Name

1-benzylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h1-8,10H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQCJIKCEPOTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360197
Record name 1-Benzyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-benzimidazol-5-amine

CAS RN

26530-89-2
Record name 1-Benzyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Benod, G Subra, V Nahoum, A Mallavialle… - Bioorganic & medicinal …, 2008 - Elsevier
… 1-Benzyl-1H-benzimidazol-5-amine moiety found in several compounds was synthesized … to afford the required compound 1-benzyl-1H-benzimidazol-5-amine 4 and its N3 regioisomer …
Number of citations: 11 www.sciencedirect.com

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